4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution reactions.
Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one: Known for its unique structure and biological activity.
Other Pyrido[2,3-d]pyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H22N4O3/c1-26-13-7-5-6-12(10-13)14-11-15(24)20-17-16(14)18(25)22-19(21-17)23-8-3-2-4-9-23/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,20,21,22,24,25) |
InChI Key |
OOJITCUQBUCPQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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